molecular formula C10H7FN2O2 B2372104 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid CAS No. 956723-00-5

2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid

Cat. No. B2372104
M. Wt: 206.176
InChI Key: BHCDKIFOFUMDBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid” is a chemical compound with the linear formula C10H7O2N2F1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid” can be represented by the SMILES string FC1=CC=C(C2=NNC=C2)C=C1C(O)=O . This indicates that the molecule consists of a fluoro-substituted benzene ring attached to a pyrazol ring and a carboxylic acid group .


Physical And Chemical Properties Analysis

“2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid” is a solid compound . Its InChI key is BHCDKIFOFUMDBN-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Antitumor Activity

2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid derivatives have been synthesized and evaluated for antitumor activity. For instance, a study focused on synthesizing benzofuran-2-yl pyrazole pyrimidine derivatives from a related compound, examining their potential as thymidylate synthase inhibitors, and assessing cytotoxic activity against human liver carcinoma cell lines (El-Zahar et al., 2011).

COX-2 Inhibition for Therapeutic Applications

Compounds utilizing 4,5-diaryl-1H-pyrazole-3-ol, a related structure, have been investigated as potential COX-2 inhibitors. These compounds, synthesized from commercially available derivatives, showed selective inhibition of the COX-2 enzyme, suggesting therapeutic applications (Patel et al., 2004).

Development of Pyrazolo[1,5-a]pyrimidines

Research has also explored the synthesis of 2-(pyrazolo[1,5-a]pyrimidin-5-yl)benzoic acids, demonstrating efficient, regiospecific cyclocondensation processes that yield good to excellent results. This points to broader applications in medicinal chemistry and drug development (Quiroga et al., 2007).

Antimicrobial and Antibacterial Properties

Several studies have synthesized fluorine-containing pyrazole derivatives and evaluated them for antimicrobial and antibacterial activities. These compounds have shown promising activities against various bacterial strains, highlighting their potential in developing new antimicrobial agents (Gadakh et al., 2010), (Rai et al., 2009).

Antitubercular Agents and Molecular Docking Studies

Benzene sulfonamide pyrazole oxadiazole derivatives, related to 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid, have been synthesized and evaluated for antimicrobial and antitubercular activity. Molecular docking studies have been conducted to understand their potential as antitubercular agents (Shingare et al., 2022).

PET Imaging Applications

The compound has also been used in the synthesis of a fluorine-18-labeled bexarotene analogue for PET imaging of retinoid X receptors, demonstrating its utility in advanced imaging techniques (Wang et al., 2014).

Drug Development and Molecular Interactions

Pyrazole-based drug molecules, including derivatives of 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid, have been studied for their molecular interactions and potential as drug candidates. This includes in silico studies and synthesis for antimicrobial activity testing (Shubhangi et al., 2019).

Fluorescent Chemosensors for Metal Ion Detection

Research has also delved into the synthesis of pyrazoline derivatives for use as fluorescent chemosensors. These compounds can detect metal ions like Fe3+ in solution, indicating their potential in chemical sensing applications (Khan, 2020).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

While specific future directions for “2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid” are not mentioned in the available resources, it’s worth noting that heterocyclic compounds like this are often used in the development of new drugs . Therefore, future research could potentially explore its therapeutic potential.

properties

IUPAC Name

2-fluoro-5-(1H-pyrazol-5-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-8-2-1-6(5-7(8)10(14)15)9-3-4-12-13-9/h1-5H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCDKIFOFUMDBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=NN2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid

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